molecular formula C3H4Cl2O B129577 1,1-Dichloroacetone CAS No. 513-88-2

1,1-Dichloroacetone

Cat. No.: B129577
CAS No.: 513-88-2
M. Wt: 126.97 g/mol
InChI Key: CSVFWMMPUJDVKH-UHFFFAOYSA-N
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Description

1,1-Dichloroacetone (DCA) is an organic compound that has been used in numerous scientific research studies due to its unique properties. DCA is a colorless liquid with a sweet smell, and it is soluble in water, alcohol, and ether. DCA has a wide range of applications in both scientific research and industry, and it has been used in a variety of laboratory experiments.

Scientific Research Applications

  • Synthesis of Bicyclic Peptides : 1,3-Dichloroacetone has been utilized in the chemical synthesis of cyclic peptides, particularly in linking free cysteine side-chains to create novel bicyclic dimeric peptides. This process involves an SN2 reaction, and the resulting peptides have shown significant proteolytic stability in human serum (Lin et al., 2020).

  • Technical Synthesis and Applications : The technical process for synthesizing 1,3-dichloroacetone from 1,3-dichloro-2-propanol has been optimized, making it suitable for both laboratory and industrial use. This method demonstrates an increased yield and reduced reaction time compared to other technologies (Jiang Yu-ren, 2007).

  • Reaction with Hydrated Electron, Hydroxyl Radical, and Hydrogen Atom : Studies have measured the bimolecular rate constants for reactions of 1,1-Dichloroacetone with hydrated electron, hydroxyl radical, and hydrogen atom. These findings are crucial for understanding the initial reaction mechanisms of these reactive species with chloroacetones (Williams et al., 2002).

  • Investigation of Chemical Decomposition Pathways : Research has been conducted to understand the decomposition pathways of this compound, particularly looking at the interchange of a chlorine atom and a CH3 group. This study provides insights into alternative mechanisms for HCl loss in the chemical decomposition of this compound (Duncan et al., 2010).

  • Photodissociation Dynamics : Extensive investigation into the dissociation dynamics following photoexcitation of this compound has revealed major dissociation channels and provided details on the kinetic energy distributions for these processes. This research is crucial for understanding the behavior of this compound under specific conditions (Krisch et al., 2007).

  • Environmental Impact and Degradation Studies : Studies on the degradation of pollutants like diuron by chlorination and UV/chlorine processes have identified this compound as one of the disinfection by-products. This research is significant for understanding the environmental impact and safety of chlorination processes in water treatment (Xiang et al., 2018).

  • Synthesis of Pharmochemicals from Glycerol Derivatives : Efficient routes have been developed for the production of 1,3-dichloroacetone from glycerol derivatives. This method showcases the versatility of glycerol as a starting material for producing valuable chemical intermediates (da Silva et al., 2020).

  • Generation of Polysubstituted Dienes : 1,3-Dichloroacetone has been used in the generation of new 1-formamido-2-siloxy-1,3-butadienes, which are useful building blocks for the synthesis of polycyclic alkaloids and related analogues. This demonstrates its utility in organic synthesis (Alonso et al., 2007).

Safety and Hazards

1,1-Dichloroacetone is considered hazardous. It is flammable and toxic if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

1,1-Dichloroacetone is used in the synthesis of complex multicyclic peptides . It has potential applications in the development of new pharmaceuticals and other chemical products .

Mechanism of Action

Target of Action

1,1-Dichloroacetone is a disinfection byproduct in drinking water

Mode of Action

It is known that this compound is a disinfection byproduct, suggesting that it may exert its effects through interactions with biological molecules, potentially altering their function .

Biochemical Pathways

It’s known that this compound is a disinfection byproduct, which suggests that it may interfere with various biochemical processes in the body .

Pharmacokinetics

As a small molecule (molecular weight: 12697 ), it is likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes in the body.

Result of Action

This compound may cause adverse health effects, including bladder cancer . This suggests that the compound’s action at the molecular and cellular level could lead to changes that promote carcinogenesis.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of this compound as a disinfection byproduct in drinking water can be influenced by factors such as the amount of disinfectant used, pH, temperature, and the presence of precursor substances .

Properties

IUPAC Name

1,1-dichloropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVFWMMPUJDVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2O
Source PubChem
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DSSTOX Substance ID

DTXSID7021576
Record name 1,1-Dichloropropanone
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Molecular Weight

126.97 g/mol
Source PubChem
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Boiling Point

120 °C
Record name 1,1-DICHLOROACETONE
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Solubility

Sol in ethyl alcohol; miscible in ethyl ether
Record name 1,1-DICHLOROACETONE
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Density

1.304 g/cu cm at 18 °C
Record name 1,1-DICHLOROACETONE
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Vapor Pressure

27 mm Hg at 25 °C
Record name 1,1-DICHLOROACETONE
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CAS No.

513-88-2, 30605-38-0
Record name 1,1-Dichloroacetone
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Record name 1,1-Dichloroacetone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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